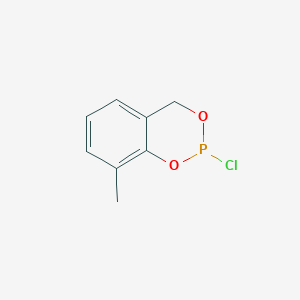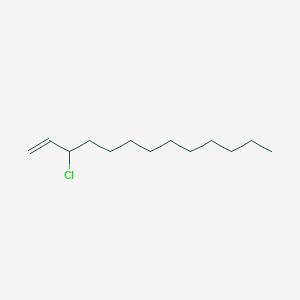
1-Tridecene, 3-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tridecene, 3-chloro- is an organic compound with the molecular formula C13H25Cl. It is a chlorinated derivative of 1-Tridecene, which is an unsaturated hydrocarbon.
Vorbereitungsmethoden
The synthesis of 1-Tridecene, 3-chloro- typically involves the chlorination of 1-Tridecene. This can be achieved through various methods, including:
Direct Chlorination: This method involves the direct addition of chlorine to 1-Tridecene under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and selectivity.
Industrial Production: On an industrial scale, the production of 1-Tridecene, 3-chloro- may involve more sophisticated techniques such as catalytic chlorination, where specific catalysts are used to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Tridecene, 3-chloro- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in 1-Tridecene, 3-chloro- can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: This compound can undergo oxidation to form corresponding epoxides or other oxygenated products.
Reduction Reactions: Reduction of 1-Tridecene, 3-chloro- can lead to the formation of 1-Tridecene or other reduced derivatives. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents.
Wissenschaftliche Forschungsanwendungen
1-Tridecene, 3-chloro- has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies may utilize this compound to investigate its biological activity and potential effects on living organisms.
Medicine: It may be explored for its potential therapeutic properties or as a precursor in the synthesis of pharmaceutical agents.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Tridecene, 3-chloro- involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Tridecene, 3-chloro- can be compared with other similar compounds, such as:
1-Tridecene: The parent compound without the chlorine atom. It has different reactivity and applications.
1-Chlorotridecane: A saturated analog with a chlorine atom. It has different chemical properties and reactivity.
1-Bromotridecene: A brominated analog with similar reactivity but different physical properties. The uniqueness of 1-Tridecene, 3-chloro- lies in its specific reactivity due to the presence of both the double bond and the chlorine atom, which allows for a wide range of chemical transformations
Eigenschaften
CAS-Nummer |
146548-52-9 |
|---|---|
Molekularformel |
C13H25Cl |
Molekulargewicht |
216.79 g/mol |
IUPAC-Name |
3-chlorotridec-1-ene |
InChI |
InChI=1S/C13H25Cl/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h4,13H,2-3,5-12H2,1H3 |
InChI-Schlüssel |
ZFWOYQPKYKFFMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


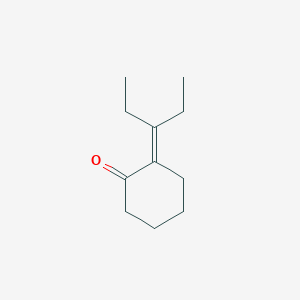
![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B12552622.png)
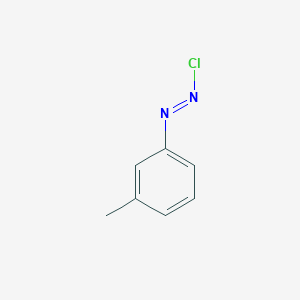
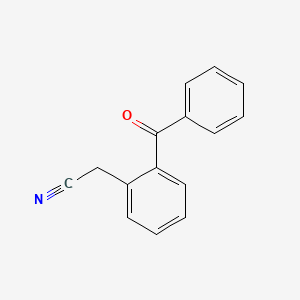
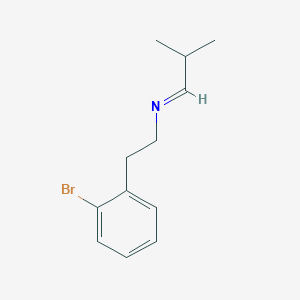

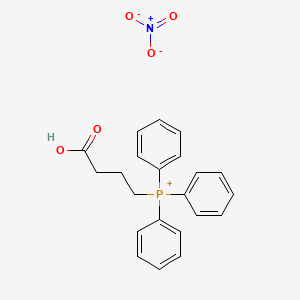
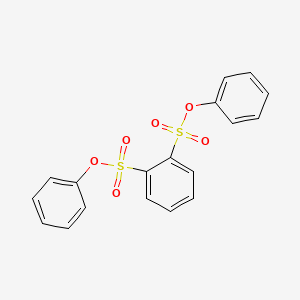

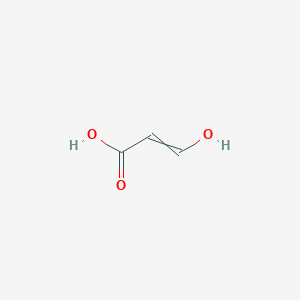

![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
silane](/img/structure/B12552702.png)
